(2-Bromophenyl)(4-chloro-3,5-dimethylphenyl)methanol

Description

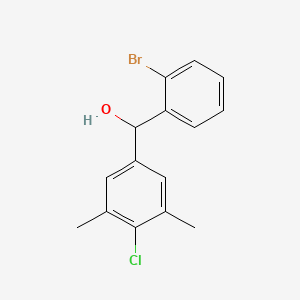

(2-Bromophenyl)(4-chloro-3,5-dimethylphenyl)methanol is a diaromatic methanol derivative featuring two distinct substituents: a 2-bromophenyl group and a 4-chloro-3,5-dimethylphenyl group attached to a central carbon bearing a hydroxyl group.

Properties

IUPAC Name |

(2-bromophenyl)-(4-chloro-3,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrClO/c1-9-7-11(8-10(2)14(9)17)15(18)12-5-3-4-6-13(12)16/h3-8,15,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCLBKOYDYSTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201195082 | |

| Record name | Benzenemethanol, α-(2-bromophenyl)-4-chloro-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443342-88-8 | |

| Record name | Benzenemethanol, α-(2-bromophenyl)-4-chloro-3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443342-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, α-(2-bromophenyl)-4-chloro-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-chloro-3,5-dimethylphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 4-chloro-3,5-dimethylphenylmagnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions, where the reagents are carefully controlled to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(4-chloro-3,5-dimethylphenyl)methanol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity

One of the notable applications of this compound is its potential as an antiparasitic agent. Research indicates that derivatives of similar structures exhibit activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structure allows it to interact with biological targets effectively, leading to significant cytotoxicity against the parasite while minimizing effects on mammalian cells .

Cancer Treatment

Compounds with similar structural motifs have been explored for their efficacy in cancer treatment. For instance, modifications on the phenyl rings can enhance or reduce interactions with specific proteins involved in cancer cell proliferation. The presence of bromine and chlorine substituents can influence the binding affinity to targets such as farnesyltransferase, which is critical in cancer cell signaling pathways .

Organic Synthesis

Building Block for Complex Molecules

(2-Bromophenyl)(4-chloro-3,5-dimethylphenyl)methanol serves as an important building block in organic synthesis. Its bromine atom can be utilized in cross-coupling reactions such as Suzuki or Heck reactions to form complex organic structures. This versatility makes it valuable in synthesizing pharmaceuticals and agrochemicals .

Regiocontrolled Synthesis

The compound can also be employed in regioselective synthesis processes, where specific orientations of substituents are required. Its unique substituent pattern allows for controlled reactions that yield desired products with high specificity .

Material Science

Polymer Chemistry

In material science, derivatives of this compound have been investigated for their potential use in polymer chemistry. The compound's functional groups can be integrated into polymer matrices to impart specific properties such as thermal stability and chemical resistance .

Nanomaterials Development

Research has also explored the use of this compound in developing nanomaterials. Its ability to form stable complexes with metals makes it a candidate for creating metal-organic frameworks (MOFs) that can be used in catalysis and gas storage applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(4-chloro-3,5-dimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can participate in halogen bonding, influencing its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Bromophenyl Methanol Derivatives

Compounds such as (2-Amino-4-bromophenyl)methanol (CAS 397323-70-5) and (2-Amino-3-bromophenyl)methanol (CAS 50739-76-9) share a bromophenyl-methanol backbone but differ in substituents. The amino group in these analogs introduces electron-donating effects, increasing solubility in polar solvents and altering reactivity compared to the target compound’s electron-withdrawing bromo and chloro groups. For example:

- Acidity: The hydroxyl group in the target compound is likely more acidic due to the electron-withdrawing halogens, whereas amino-substituted analogs may exhibit weaker acidity .

- Bioactivity: Amino groups often enhance interactions with biological targets (e.g., enzymes), but the target’s halogenated structure could improve lipid solubility, affecting membrane permeability .

Table 1: Substituent Effects on Bromophenyl Methanol Derivatives

| Compound | Substituents | Key Properties |

|---|---|---|

| Target Compound | 2-Br, 4-Cl, 3,5-diMe | Higher acidity, moderate solubility |

| (2-Amino-4-bromophenyl)methanol | 2-NH₂, 4-Br | Enhanced polarity, potential bioactivity |

Chloro-Dimethyl/Methoxyphenyl Methanol Analogs

The compound 4-chloro-3,5-dimethoxyphenyl methanol (molar mass 206 g/mol), isolated from Hericium mushrooms , shares a chloro-aromatic methanol structure but substitutes methoxy groups for the target’s methyl groups. Key differences include:

- Molar Mass : The target compound’s calculated molar mass (~298.5 g/mol) is significantly higher due to bromine and additional methyl groups, impacting crystallization behavior .

Solubility and Physical State

The hydrochloride salt (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (CAS 661489-23-2) exhibits high solubility in methanol, dichloromethane, and toluene . While the target compound lacks a charged moiety, its hydroxyl and halogenated aryl groups suggest moderate solubility in similar organic solvents, albeit lower than amino-substituted analogs due to reduced polarity.

Table 2: Solubility and Physical Properties

| Compound | Solubility Profile | Physical State |

|---|---|---|

| Target Compound | Moderate in DCM, toluene | Likely crystalline solid |

| (E)-3-(4-amino-3,5-dimethylphenyl)... | High in methanol, DCM | Pale green crystalline solid |

Structural and Electronic Effects

- Electron-Withdrawing vs. In contrast, methoxy or amino analogs exhibit reversed electronic effects .

- Crystallography : Tools like the SHELX system are critical for resolving such complex structures, particularly for analyzing halogen bonding patterns or steric clashes from methyl groups.

Biological Activity

The compound (2-Bromophenyl)(4-chloro-3,5-dimethylphenyl)methanol is a phenolic derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles relevant research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a bromine atom on the second carbon of the phenyl ring and a chlorine atom on the para position of another phenyl ring substituted with two methyl groups at the 3 and 5 positions. The presence of these halogen substituents is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant activity against various pathogens:

- Staphylococcus aureus : Compounds with dichloro substitutions exhibited potent activity against methicillin-resistant strains (MIC as low as 1 µg/mL) .

- Candida species : Certain derivatives demonstrated broad-spectrum antifungal activity, outperforming traditional treatments like fluconazole .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| Dichloro derivative | S. aureus | 1 µg/mL |

| Fluconazole | Candida auris | >64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Similar compounds have shown varied effects on different cancer cell lines:

- Caco-2 Cells : Some derivatives reduced cell viability significantly (up to 39.8%) compared to untreated controls .

- A549 Cells : While certain compounds showed no significant effect on A549 cells, others demonstrated promising anticancer activity .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| This compound | Caco-2 | TBD |

| Thiazole derivative | Caco-2 | 39.8 |

| Indole derivative | A549 | 35.0 |

Structure-Activity Relationship (SAR)

The biological activity of halogenated phenolic compounds often depends on their structural modifications. Key observations include:

- Halogen Substitution : The introduction of chlorine and bromine atoms increases lipophilicity and electrophilicity, enhancing interaction with microbial targets .

- Positioning of Methyl Groups : The presence of methyl groups at specific positions can enhance anticancer properties while maintaining antimicrobial efficacy .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- Study on Thiazole Derivatives : This research indicated that modifications in substituents could lead to significantly improved antimicrobial and anticancer activities, highlighting the importance of structural optimization in drug development .

- Evaluation of Phenolic Compounds : A study focusing on various phenolic derivatives found that specific substitutions could lead to enhanced anti-inflammatory and anticancer activities, indicating a broad therapeutic potential for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.